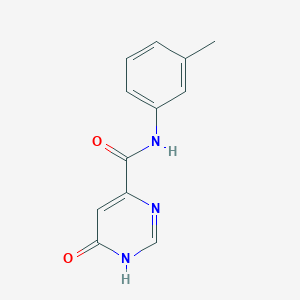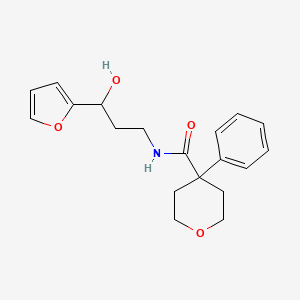
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The presence of a carboxamide group (-CONH2) suggests that it might exhibit properties common to other amides, such as the ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would include a furan ring, a tetrahydro-2H-pyran ring, and a carboxamide group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, given the complexity of its structure . Its solubility in various solvents would depend on the polarity of the compound, which in turn depends on the specific arrangement of its functional groups .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study focused on the synthesis of new pyrazole and imidazole derivatives that incorporate the furan-2-yl moiety similar to the chemical structure . These compounds were synthesized using the Mannich base method and were tested for their antimicrobial activity. The research highlighted the potential of these furan-containing compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Development of Novel Heterocycles
Another significant application involves the synthesis of derivatives of new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, showcasing the utility of furan derivatives in creating complex heterocyclic structures with potential pharmacological properties (Arsen'eva & Arsen'ev, 2008).
Antibacterial and Anticancer Activities
Research also extends to the synthesis and biological evaluation of chitosan Schiff bases based on heterocyclic moieties, including furan-2-yl pyrazole derivatives. These studies emphasize the role of such compounds in developing new materials with antimicrobial properties and evaluating their cytotoxicity against cancer cell lines, indicating their potential in biomedical applications (Hamed et al., 2020).
Furan-Fused Heterocycles Synthesis
Further exploration into the synthesis of thio- and furan-fused heterocycles reveals the innovative approaches to creating novel compounds starting from acid derivatives. Such research demonstrates the versatility of furan derivatives in synthesizing new chemical entities with potential for further chemical transformations and applications in various fields (Ergun et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-16(17-7-4-12-24-17)8-11-20-18(22)19(9-13-23-14-10-19)15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXXQXYEVVLODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2652902.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2652903.png)
![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)
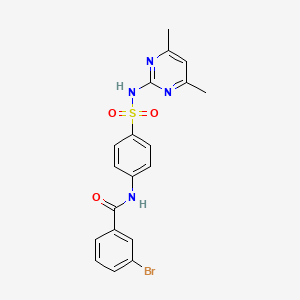
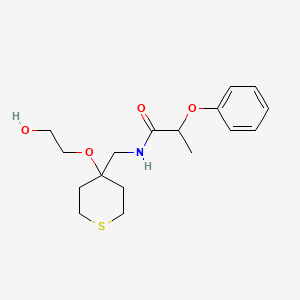


![N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2652914.png)
![(2E)-2-[[4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]acetaldehyde](/img/structure/B2652915.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B2652916.png)
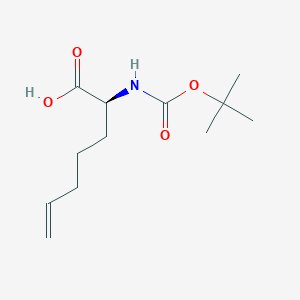
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
![3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652924.png)
